2-(2-Phenylethyl)cyclopentan-1-ol
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Overview
Description
2-(2-Phenylethyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where a phenylethyl group is attached to the second carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylethylmagnesium bromide reacts with cyclopentanone to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Cyclopentanone or phenylethylcyclopentanone.
Reduction: 2-(2-Phenylethyl)cyclopentane.
Substitution: 2-(2-Phenylethyl)cyclopentyl halides.
Scientific Research Applications
2-(2-Phenylethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Phenylethyl)cyclopentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The phenylethyl group can enhance lipophilicity, allowing the compound to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A simpler analog with a hydroxyl group attached to a phenylethyl chain.
Cyclopentanol: The parent compound without the phenylethyl substitution.
2-Phenylethylcyclopentane: The fully reduced analog of 2-(2-Phenylethyl)cyclopentan-1-ol.
Uniqueness
This compound is unique due to the combination of the cyclopentanol structure with a phenylethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(2-phenylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2 |
InChI Key |
TVRAPNCDYRTYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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